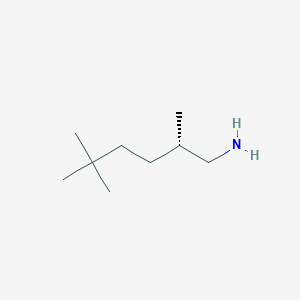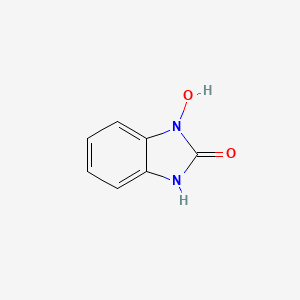![molecular formula C9H10N2O3 B2743189 Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate CAS No. 1397194-70-5](/img/structure/B2743189.png)
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis
The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives by the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction have been proposed in the literature .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activity
Imidazo[1,2-a]pyridine derivatives demonstrate significant biological activity, making them subjects of interest in medicinal chemistry. For instance, these compounds have been explored for their anticancer properties, with specific analogues serving as lead molecules in clinical trials for antitumor therapy. The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications, leading to novel therapeutic agents with potential anticandidal, antimicrobial, and antiviral activities (Deep et al., 2016); (Kaplancıklı et al., 2008).
Chemical Synthesis and Functionalization
Research has also focused on the synthesis and functionalization of imidazo[1,2-a]pyridines, highlighting methods for creating C-N, C-O, and C-S bonds. These advancements facilitate the development of compounds with enhanced biological activity, further emphasizing the scaffold's utility in pharmaceutical applications under mild reaction conditions (Cao et al., 2014).
Sensor Technology and Fluorescent Probes
Imidazo[1,2-a]pyridine-based compounds have been employed as sensors and fluorescent probes due to their photophysical properties. These compounds are used in detecting metal ions and monitoring cellular health through the study of membrane dynamics, hydration, and fluidity. The development of fluorescent pH probes based on imidazo[1,5-a]pyridine for acidic conditions showcases the adaptability of this scaffold in sensor technology (Zhang et al., 2015); (Renno et al., 2022).
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a derivative of imidazo[1,2-a]pyridine, which is known to have a broad spectrum of biological activity . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by blocking GABA receptors . This blocking action results in changes in neuronal excitability, leading to its effects on brain function . It’s worth noting that imidazo[1,2-a]pyridine compounds are considered more novel preparations with fewer side effects compared to classical benzodiazepine tranquilizers .
Biochemical Pathways
Given its interaction with gaba receptors, it’s likely that it influences theGABAergic neurotransmission pathway . The downstream effects of this interaction can include changes in neuronal excitability and various brain functions .
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block γ-aminobutyric acid receptors, which is the basis for its hypnotic effect .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSNECWOFHRDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(isobutylamino)propan-2-ol hydrochloride](/img/structure/B2743117.png)
![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)
![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)


![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)

